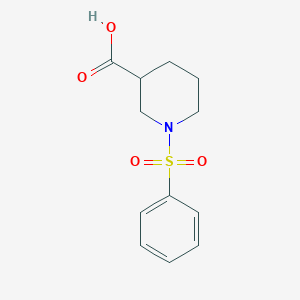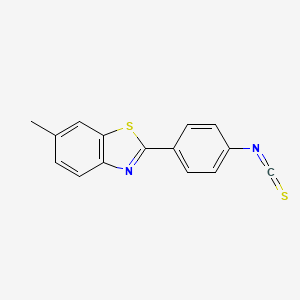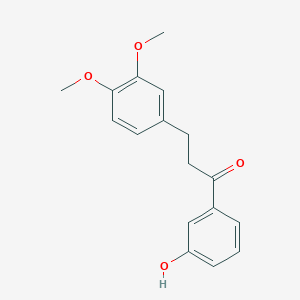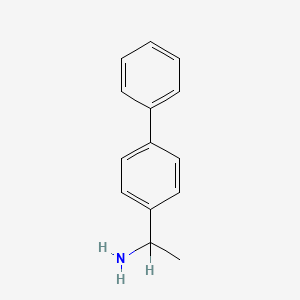![molecular formula C14H9ClF3NO2 B1272198 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone CAS No. 217186-15-7](/img/structure/B1272198.png)
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and catalysts. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, novel compounds with a pyrazole moiety were synthesized by reacting specific aldehydes with substituted phenyl ethanones and other reagents . These methods suggest that the synthesis of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone could potentially involve a multi-component reaction with appropriate catalysts to introduce the chloro, trifluoromethyl, and pyridinyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . These techniques provide detailed information about the geometry and electronic distribution within the molecules. For the compound of interest, similar analytical methods could be employed to determine its molecular structure and confirm the positions of the substituents on the aromatic rings.
Chemical Reactions Analysis
The related compounds exhibit a range of chemical reactivities. For example, photoadducts of pyrones with chloroethylenes undergo dehydrochlorination to yield ethenyl and ethynyl pyrones . This indicates that chlorinated compounds can participate in elimination reactions. The compound , with a chloro substituent, may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. Vibrational spectra, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties and potential biological activities of these compounds . Theoretical studies using density functional theory (DFT) predict spectral and geometrical data, which correlate well with experimental findings . For 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone, similar analyses could reveal its optical properties, reactivity, and possible biological relevance.
Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
Process Development in Antifungal Agent Synthesis : The compound played a role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This process involved setting the relative stereochemistry in a complex reaction, demonstrating the compound's utility in intricate organic syntheses (Butters et al., 2001).
Isomorphous Structures in Small Heterocyclic Analogues : Research has been conducted on isomorphous structures related to this compound, exploring the chlorine-methyl exchange rule. This indicates its potential application in the study of molecular structures and disorders (Swamy et al., 2013).
Predominance in Solution Chemistry : Investigations into the predominance of certain tautomers in chloroform solutions include compounds structurally similar to 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone. This research aids in understanding the stability and behavior of such compounds in various solvents (Gawinecki et al., 2003).
Biological and Medicinal Research
Antimicrobial Activity : Certain derivatives of related compounds have been synthesized and found to possess significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Biocidal Applications of Fluoro-Boron Complexes : Studies on coordinatively saturated difluoroboron(III) compounds, which include derivatives of 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone, indicate potential as fungicides and bactericides (Saxena & Singh, 1994).
Advanced Material Science
Nickel Complexes in Synthesis : Research into nickel complexes involving similar compounds opens avenues for new methods in synthesizing fluorinated pyridines. This is significant for developing advanced materials in various scientific fields (Sladek et al., 2003).
Multicomponent Domino Reaction for Fluorophore-based Nicotinonitriles : A study on the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties through a domino reaction involving compounds akin to 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone highlights potential applications in materials science (Hussein et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-8(20)9-2-4-11(5-3-9)21-13-12(15)6-10(7-19-13)14(16,17)18/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIJSBTYRYODBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370974 |
Source


|
| Record name | SBB054291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone | |
CAS RN |
217186-15-7 |
Source


|
| Record name | 1-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217186-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB054291 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
